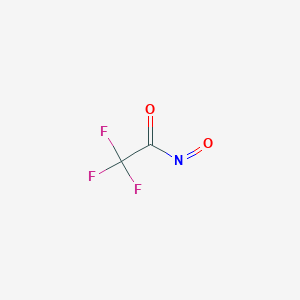

2,2,2-Trifluoro-N-oxoacetamide

Description

2,2,2-Trifluoro-N-oxoacetamide is a fluorinated acetamide derivative characterized by a trifluoromethyl group (–CF₃) attached to the carbonyl carbon and an oxo (–O) substituent on the nitrogen atom. The trifluoromethyl group imparts significant electron-withdrawing effects, enhancing metabolic stability and altering physicochemical properties such as lipophilicity and acidity compared to non-fluorinated analogs . Such compounds are pivotal in pharmaceutical and agrochemical industries due to their ability to modulate biological activity and improve drug half-life .

Properties

CAS No. |

84796-71-4 |

|---|---|

Molecular Formula |

C2F3NO2 |

Molecular Weight |

127.02 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-oxoacetamide |

InChI |

InChI=1S/C2F3NO2/c3-2(4,5)1(7)6-8 |

InChI Key |

OEMMDHXPHPBNAY-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(F)(F)F)N=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,2,2-Trifluoro-N-oxoacetamide typically involves the amidation of trifluoroacetic anhydride with ammonia or an amine . One common method includes reacting trifluoroacetic anhydride with ammonia in an aqueous medium to yield 2,2,2-Trifluoro-N-oxoacetamide . Industrial production methods often employ similar routes but may involve additional purification steps to ensure high purity and yield .

Chemical Reactions Analysis

2,2,2-Trifluoro-N-oxoacetamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form trifluoroacetic acid.

Reduction: Reduction reactions can convert it into trifluoroethylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,2-Trifluoro-N-oxoacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-oxoacetamide involves its ability to act as an electrophile due to the electron-withdrawing effect of the trifluoromethyl group . This makes it highly reactive towards nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Structural and Functional Group Variations

2,2,2-Trifluoro-N-(2-iodophenyl)acetamide

- Structure : Features a 2-iodophenyl substituent on the acetamide nitrogen.

- Properties : The iodine atom introduces steric bulk and polarizability, while the –CF₃ group enhances electronic effects. This compound serves as a precursor for bioactive molecules, leveraging halogen bonding for target interactions .

- Applications : Intermediate in synthesizing fluorinated pharmaceuticals.

Quinazolinone-Based Acetamides

- Structure : Includes derivatives like 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5) .

- Properties: Melting points range from 170.5°C to 315.5°C, reflecting structural rigidity from the quinazolinone core. Thioether (–S–) and sulfonamide (–SO₂NH₂) groups enhance hydrogen-bonding capacity and solubility.

- Applications : Investigated for antimicrobial and anticancer activities .

2,2,2-Trifluoro-N-(2-mercaptoethyl)acetamide

- Structure : Contains a –SH (mercapto) group on the ethyl side chain.

- Properties : The thiol group enables nucleophilic reactivity (e.g., disulfide formation), while –CF₃ stabilizes the amide bond. Molecular weight: 173.16 g/mol .

- Applications: Potential use in prodrug design or metal chelation.

N-(2-Hydroxy-5-methylphenyl)acetamide Derivatives

- Structure : Substituents include a hydroxyl (–OH) and methyl (–CH₃) group on the aromatic ring.

- Applications : Explored for antioxidant and anti-inflammatory properties .

Physicochemical Properties

The table below summarizes key properties of selected analogs:

Pharmacological and Industrial Relevance

- Metabolic Stability : Fluorinated acetamides like 2,2,2-trifluoro-N-(2-iodophenyl)acetamide exhibit prolonged half-lives due to resistance to enzymatic degradation .

- Biological Activity: Quinazolinone derivatives (e.g., Compound 5) show promise in targeting enzyme pathways like cyclooxygenase (COX) and tyrosine kinases .

- Agrochemicals : Trifluoroacetamides with electron-withdrawing groups are used in herbicides and insecticides for enhanced efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.